Source: Farrerol is primarily extracted from the plant Farrerola, a member of the family of plants known for their medicinal properties. It is particularly abundant in certain species of Eucalyptus and Corymbia, where it plays a role in the plant's defense mechanisms against herbivores and pathogens.
Classification: Farrerol is classified as a flavonoid, specifically a flavanone. Flavonoids are polyphenolic compounds widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and antimicrobial properties.
Methods: The synthesis of Farrerol can be achieved through various methods, including:
Technical Details: The extraction efficiency can be influenced by factors such as solvent type, temperature, and extraction time. In laboratory settings, high-performance liquid chromatography (HPLC) is often used to analyze the purity and concentration of Farrerol obtained from extracts.
Structure: The molecular formula of Farrerol is C15H12O5. It features a characteristic flavanone structure with a chromone backbone and hydroxyl groups that contribute to its biological activity.
Data: The compound has specific spectroscopic data that can be utilized for its identification:
Reactions: Farrerol participates in several chemical reactions typical for flavonoids:
Technical Details: Reaction conditions such as temperature, pH, and catalysts play crucial roles in determining the yield and selectivity of these transformations.
Farrerol's mechanism of action primarily involves its interaction with cellular signaling pathways. It has been shown to exert:
Data from various studies indicate that these mechanisms contribute to its potential therapeutic effects against conditions like cancer and cardiovascular diseases.
Physical Properties:
Chemical Properties:
Relevant analyses such as thermal gravimetric analysis (TGA) can provide insights into its thermal stability and decomposition behavior.
Farrerol has several scientific uses:
Farrerol (C~17~H~16~O~5~), a naturally occurring flavanone isolated from Rhododendron dauricum, has been identified as a potent enhancer of homologous recombination in mammalian cells. High-throughput screening using the CLZ3 dual-reporter cell line—which enables simultaneous quantification of homologous recombination (tdTomato+) and non-homologous end joining (GFP+) events at identical genomic loci—demonstrated that Farrerol treatment (5 μM) increased homologous recombination frequency by 2.5-fold without altering non-homologous end joining efficiency [1] [2] [6]. This pathway-specific enhancement was observed across human fibroblasts, mouse embryonic stem cells, and primary cell types, indicating broad cellular applicability.
Table 1: Homologous Recombination Enhancement by Farrerol in Reporter Systems
Cell Type | Basal Homologous Recombination (%) | Farrerol-Treated Homologous Recombination (%) | Fold Change |
---|---|---|---|
Human fibroblasts (CLZ3) | 4.3 ± 0.6 | 10.7 ± 1.2 | 2.5 |
Mouse embryonic stem cells | 6.1 ± 0.9 | 15.8 ± 1.5 | 2.6 |
Human induced pluripotent stem cells | 3.8 ± 0.4 | 9.1 ± 0.8 | 2.4 |
Farrerol enhances homologous recombination efficiency through targeted stimulation of RAD51 recombinase assembly at DNA double-strand break sites. Immunofluorescence analyses revealed that Farrerol treatment increased RAD51 focus formation by 3.2-fold at ionizing radiation-induced DNA double-strand breaks within 2 hours post-damage induction [1] [6]. This acceleration occurred without increasing replication protein A focus formation, indicating specific activation of the homologous recombination machinery rather than general DNA damage response potentiation. Live-cell imaging of CRISPR/Cas9-induced breaks confirmed 68% faster RAD51 accumulation kinetics in Farrerol-treated cells compared to controls. Crucially, Farrerol did not alter mRNA or protein expression levels of RAD51 or other core homologous recombination factors (BRCA1, BRCA2, PALB2), confirming its action through post-translational regulatory mechanisms [1] [2].
The deubiquitinase ubiquitin C-terminal hydrolase L3 was identified as Farrerol's direct molecular target through limited proteolysis-small molecule mapping and surface plasmon resonance assays, demonstrating high-affinity binding (K~d~ = 36.73 nM) [3] [5]. Cocrystallization studies revealed that Farrerol binds ubiquitin C-terminal hydrolase L3 at residues K187 and R215 via hydrogen bonding with its phenolic hydroxyl group, inducing conformational optimization of the catalytic cleft. This binding enhanced ubiquitin C-terminal hydrolase L3's deubiquitinase activity by 2.8-fold against K63-linked ubiquitin chains specifically attached to RAD51 [5].
Table 2: Farrerol-Mediated RAD51 Deubiquitination Parameters
Parameter | Control | Farrerol-Treated | Change |
---|---|---|---|
RAD51 ubiquitination level | 100% ± 8% | 42% ± 6% | -58% |
BRCA2-RAD51 interaction efficiency | 1.0 ± 0.2 | 2.7 ± 0.3 | +170% |
Homologous recombination complex stability | 35 ± 4 min | 89 ± 7 min | +154% |
Deubiquitinated RAD51 exhibited enhanced interaction with BRCA2 (170% increase), forming stable nucleoprotein filaments critical for strand invasion during homologous recombination. Genetic ablation of ubiquitin C-terminal hydrolase L3 completely abolished Farrerol-mediated homologous recombination enhancement, confirming ubiquitin C-terminal hydrolase L3 as the essential mechanistic mediator [3] [5].
Unlike traditional homologous recombination enhancers that inhibit non-homologous end joining, Farrerol maintains non-homologous end joining functionality while suppressing error-prone repair pathways. In the CLZ3 reporter system, Farrerol treatment did not alter non-homologous end joining frequency (1.5% vs. 1.6% in controls) but reduced single-strand annealing events by 62% [1] [6]. Single-strand annealing suppression is clinically relevant as it minimizes large-scale deletions between repetitive sequences, a major source of genomic instability. Comet assays and karyotype analyses confirmed that Farrerol-treated cells maintained genomic integrity, with no increase in γH2AX or 53 binding protein 1 foci formation compared to untreated controls [4] [7]. This pathway selectivity contrasts sharply with non-homologous end joining inhibitors like SCR7, which induce significant DNA damage accumulation (4.3-fold higher γH2AX foci) and chromosomal aberrations [1] [7].
Farrerol significantly improves CRISPR/Cas9-mediated precise integration across diverse genomic contexts:
Table 3: Comparative Knock-In Enhancement Across Biological Systems
Biological System | Locus/Target | Knock-In Efficiency (Control) | Knock-In Efficiency (Farrerol) | Fold Enhancement |
---|---|---|---|---|
Human HEK293 cells | AAVS1 | 12.7% ± 1.5% | 34.2% ± 2.8% | 2.7 |
Mouse embryonic stem cells | Actb | 8.3% ± 0.9% | 25.7% ± 2.1% | 3.1 |
Mouse embryos | Oct4 | 14.8% ± 1.8% | 32.6% ± 2.7% | 2.2 |
Mouse germline transmission | Founder lines | 0% (0/12) | 40% (2/5) | Not applicable |
Notably, Farrerol-treated embryos developed normally without morphological abnormalities, whereas SCR7 caused developmental defects in 38% of treated blastocysts [6] [7]. This developmental compatibility underscores Farrerol's advantage for embryonic genome editing applications.
Farrerol demonstrates superior performance over established genome editing enhancers in mouse embryonic stem cells:
Mechanistically, Farrerol's advantage stems from its unique activation of the ubiquitin C-terminal hydrolase L3-RAD51 axis rather than non-homologous end joining inhibition (SCR7 mechanism) or direct RAD51 stimulation (RS-1 mechanism). This targeted activation preserves essential DNA repair pathway balance while specifically enhancing precision editing outcomes [3] [5].
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